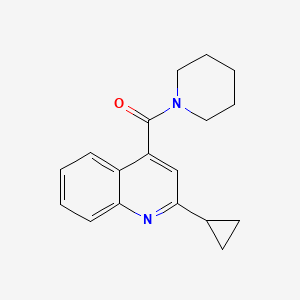
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
作用机制
Compound A works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses in the body. By inhibiting PDE4, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A can reduce inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific conditions and cell types used.
未来方向
There are a number of future directions for research on 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A and its potential therapeutic applications in various diseases.
合成方法
Compound A can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-aminopyridine and phthalic anhydride to form 3-(pyridin-3-yl) phthalic acid. This is followed by the reaction of the acid with thionyl chloride to form 3-(pyridin-3-yl) phthalic acid chloride. The acid chloride is then reacted with 6-pyrrolidin-1-ylpyridine-3-amine to form the intermediate 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide, which is further reacted with ethyl isocyanate to form the final product, 3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide A.
科学研究应用
Compound A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-2-25-20(27)16-8-4-3-7-15(16)18(23-25)19(26)22-14-9-10-17(21-13-14)24-11-5-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIMJDDSKEBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-oxo-N-(6-pyrrolidin-1-ylpyridin-3-yl)phthalazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)






![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)


